4-(3-Methylpiperazin-1-yl)benzonitrile
Description
Benzonitrile (B105546) and Piperazine (B1678402) Moieties in Heterocyclic Chemistry
The benzonitrile moiety consists of a benzene (B151609) ring attached to a cyano (-C≡N) group. atamankimya.comwikipedia.org This aromatic nitrile is a versatile building block in organic synthesis, serving as a precursor for a wide range of functional groups, including amines, amides, and carboxylic acids. atamankimya.comrsc.org In the context of medicinal chemistry, the nitrile group is often considered a bioisostere of carbonyl, hydroxyl, and halogen groups, capable of acting as a hydrogen bond acceptor. nih.gov Its strong electron-withdrawing nature can significantly influence the electronic properties of the aromatic ring, potentially facilitating π-π stacking interactions with biological targets. nih.gov
The piperazine moiety is a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. nih.gov This scaffold is one of the most prevalent nitrogen heterocycles in drug discovery. bohrium.com The two nitrogen atoms provide a combination of structural rigidity and a large polar surface area, along with hydrogen bond donor and acceptor capabilities. bohrium.comscilit.com These characteristics often lead to improved aqueous solubility, oral bioavailability, and favorable ADME (absorption, distribution, metabolism, and excretion) properties of drug candidates. bohrium.com The versatility of the piperazine ring allows for extensive structural modifications at its nitrogen atoms, enabling the fine-tuning of pharmacological activity. ingentaconnect.com
Significance of Nitrogen-Containing Heterocyclic Scaffolds in Medicinal Chemistry Research
Nitrogen-containing heterocycles are fundamental structural components of a vast array of biologically active molecules, including a significant percentage of FDA-approved drugs. nih.govmdpi.com Their prevalence stems from their ability to engage in various non-covalent interactions with biological macromolecules, such as hydrogen bonding, ionic interactions, and hydrophobic interactions. These interactions are crucial for molecular recognition and the modulation of biological processes.
The structural diversity of nitrogen-containing heterocycles is immense, ranging from simple five- and six-membered rings like pyrrole, imidazole, pyridine, and pyrimidine (B1678525) to more complex fused ring systems. nih.govnih.gov This diversity allows medicinal chemists to create a wide range of molecular shapes and electronic distributions, which is essential for designing molecules that can selectively bind to specific biological targets. researchgate.net Consequently, these scaffolds are integral to the development of therapeutic agents for a broad spectrum of diseases, including cancer, infectious diseases, and neurological disorders. ingentaconnect.comresearchgate.net
Overview of 4-(3-Methylpiperazin-1-yl)benzonitrile in the Context of Related Structures and Research Potential
This compound integrates the key features of both the benzonitrile and piperazine moieties. The structure consists of a benzonitrile group where the piperazine ring is attached at the para position (position 4) of the benzene ring, and a methyl group is substituted at the 3-position of the piperazine ring.
The presence of the 4-substituted benzonitrile suggests the potential for interactions involving the cyano group as a hydrogen bond acceptor and the aromatic ring participating in π-stacking interactions. The 1,4-disubstituted piperazine ring provides a flexible yet defined linker, and the methyl group on the piperazine ring can influence the molecule's conformation and lipophilicity.
The combination of these two pharmacophorically important scaffolds within a single molecule makes this compound and its derivatives interesting candidates for investigation in various areas of medicinal chemistry. Research into related structures, such as other substituted piperazinyl-benzonitriles, has explored their potential in targeting a range of biological pathways. The specific substitution pattern of this compound offers a unique spatial arrangement of functional groups that could lead to novel biological activities and warrants further exploration in drug discovery programs.
Chemical and Physical Properties
The following table summarizes some of the key computed and experimental properties of related benzonitrile and piperazine compounds.
| Property | 4-[(4-Methyl-1-piperazinyl)methyl]benzonitrile | 3-(4-Methylpiperazin-1-yl)benzonitrile | 4-(4-Methylpiperazin-1-yl)benzonitrile | Benzonitrile |
| Molecular Formula | C13H17N3 | C12H15N3 | C12H15N3 | C7H5N |
| Molecular Weight | 215.29 g/mol | 201.27 g/mol | 201.27 g/mol | 103.12 g/mol |
| CAS Number | 125743-63-7 | 204078-35-3 | 34334-28-6 | 100-47-0 |
| Boiling Point | 342.5±32.0 °C at 760 mmHg | Not Available | 356.5±37.0 °C at 760 mmHg | 188 to 191 °C |
| Melting Point | 69ºC | Solid | 104-105ºC | -13 °C |
| Density | 1.1±0.1 g/cm³ | Not Available | 1.1±0.1 g/cm³ | 1.0 g/mL |
Data sourced from various chemical databases and may be predicted or experimental. wikipedia.orgchemsrc.comsigmaaldrich.comchemsrc.combldpharm.com
Structure
3D Structure
Properties
Molecular Formula |
C12H15N3 |
|---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
4-(3-methylpiperazin-1-yl)benzonitrile |
InChI |
InChI=1S/C12H15N3/c1-10-9-15(7-6-14-10)12-4-2-11(8-13)3-5-12/h2-5,10,14H,6-7,9H2,1H3 |
InChI Key |
CDDWGQXBMXDVMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Synthetic Methodologies for 4 3 Methylpiperazin 1 Yl Benzonitrile and Its Analogs
Established Synthetic Routes
Traditional methods for synthesizing N-arylpiperazines, including 4-(3-methylpiperazin-1-yl)benzonitrile, are well-documented and widely employed in both academic and industrial laboratories. These routes primarily include nucleophilic aromatic substitution, reductive amination for certain analogs, and transition-metal-catalyzed C-N coupling reactions.
Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for forming aryl-amine bonds, particularly when the aromatic ring is "activated" by electron-withdrawing groups. nih.gov The nitrile group (-CN) in a benzonitrile (B105546) precursor, such as 4-fluorobenzonitrile (B33359) or 4-chlorobenzonitrile, serves as a potent electron-withdrawing group, activating the para position for nucleophilic attack by an amine. nih.govjuniperpublishers.com
The reaction proceeds via a two-step addition-elimination mechanism. nih.gov The secondary amine of 3-methylpiperazine acts as the nucleophile, attacking the carbon atom bearing the leaving group (typically a halogen) on the benzonitrile ring. This initial attack forms a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov In the subsequent step, the leaving group is eliminated, restoring the aromaticity of the ring and yielding the final product. nih.gov These reactions are often performed in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) and may require elevated temperatures and the presence of a base to neutralize the generated acid (e.g., HF or HCl).
| Component | Example | Role |
| Aryl Substrate | 4-Fluorobenzonitrile, 4-Chlorobenzonitrile | Electron-deficient aromatic ring activated by the nitrile group. |
| Nucleophile | 3-Methylpiperazine | Amine that attacks the aromatic ring. |
| Base | Potassium Carbonate (K₂CO₃), Diisopropylethylamine (DIPEA) | Neutralizes the acid formed during the reaction. |
| Solvent | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Polar aprotic solvent to facilitate the reaction. |
| Temperature | 80-150 °C | Provides activation energy for the reaction to proceed. |
This method is highly effective for synthesizing N-arylpiperazines when the aromatic substrate is sufficiently electron-deficient. mdpi.com
Reductive amination, also known as reductive alkylation, is a powerful method for forming C-N bonds by reacting a carbonyl compound (aldehyde or ketone) with an amine in the presence of a reducing agent. masterorganicchemistry.comorganic-chemistry.org While this method does not directly form the aryl-nitrogen bond of this compound, it is a key strategy for synthesizing important analogs, such as 4-((4-methylpiperazin-1-yl)methyl)benzonitrile, where a methylene (B1212753) (-CH₂-) linker exists between the two rings. nih.gov
The process involves the initial reaction of a secondary amine, like 1-methylpiperazine, with an aldehyde, such as 4-formylbenzonitrile, to form an iminium ion intermediate. This intermediate is then reduced in situ to the corresponding tertiary amine. masterorganicchemistry.com A variety of reducing agents can be employed, with milder reagents being preferred as they can selectively reduce the iminium ion in the presence of the starting carbonyl compound. masterorganicchemistry.comrsc.org
| Reducing Agent | Abbreviation | Characteristics |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Mild and selective, commonly used for a wide range of substrates. masterorganicchemistry.com |
| Sodium Cyanoborohydride | NaBH₃CN | Effective at slightly acidic pH, selectively reduces imines over ketones/aldehydes. masterorganicchemistry.com |
| α-Picoline-Borane | An efficient reducing agent that can be used in various solvents, including water. organic-chemistry.org | |
| Ammonia Borane | NH₃BH₃ | Used in solvent-free conditions, often promoted by trimethyl borate. organic-chemistry.org |
This strategy offers high yields and functional group tolerance, making it a versatile tool for creating analogs with alkyl linkers. organic-chemistry.org
Transition-metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a highly versatile and widely used method for the formation of C-N bonds. mdpi.com This reaction is especially useful for coupling amines with aryl halides or triflates that may not be suitable substrates for traditional SNAr reactions.
The synthesis of this compound via this route would involve the coupling of 3-methylpiperazine with an aryl halide like 4-bromobenzonitrile (B114466) or 4-iodobenzonitrile. The reaction is catalyzed by a palladium complex, which is generated in situ from a palladium precursor and a suitable phosphine (B1218219) ligand. A base is required to facilitate the catalytic cycle.
| Component | Example | Role |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active palladium catalyst. |
| Ligand | BINAP, Xantphos, tBu₃P | Stabilizes the palladium center and facilitates reductive elimination. |
| Base | Sodium tert-butoxide (NaOtBu), Cesium Carbonate (Cs₂CO₃) | Required for the deprotonation of the amine and regeneration of the catalyst. |
| Aryl Halide | 4-Bromobenzonitrile, 4-Iodobenzonitrile | The electrophilic coupling partner. |
| Amine | 3-Methylpiperazine | The nucleophilic coupling partner. |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvent. |
The choice of ligand is critical to the success of the reaction, influencing reaction rates, yields, and the scope of compatible substrates.
Advanced and Green Synthetic Approaches
Recent advancements in synthetic chemistry have focused on developing more efficient, sustainable, and high-throughput methods. These include the application of solid-phase synthesis for library generation and the development of novel catalytic systems that offer improved performance and greener reaction conditions.
Solid-phase organic synthesis (SPOS) is a technique where one of the reactants is covalently bound to an insoluble polymer support (resin). researchgate.net All subsequent reaction steps, including purification, are carried out on this support. The final product is then cleaved from the resin in a pure form. This methodology is highly amenable to automation and the parallel synthesis of compound libraries for drug discovery.
In the context of this compound and its analogs, either the benzonitrile or the piperazine (B1678402) moiety could be attached to the solid support. For instance, a resin-bound 4-fluorobenzonitrile could be treated with a solution of 3-methylpiperazine. After the SNAr reaction is complete, excess reagents and by-products are simply washed away. The desired product is then released from the support in the final cleavage step. This approach streamlines the purification process, which is often a significant bottleneck in traditional solution-phase synthesis. researchgate.net
The development of advanced catalytic systems continues to push the boundaries of C-N bond formation, offering milder conditions, lower catalyst loadings, and broader substrate compatibility. While palladium catalysts dominate the field of C-N cross-coupling, copper-catalyzed systems (Ullmann-Goldberg reaction) also serve as a valuable alternative for creating N-arylpiperazine linkages. mdpi.comrsc.org
Recent research also explores the use of ionic liquids and novel metal-oxide nanocatalysts to create greener synthetic routes. medcraveonline.comrsc.org For example, ionic liquids can act as recyclable solvents and catalysts, simplifying product separation and reducing waste. rsc.org Furthermore, the development of catalysts for the direct ammoxidation of alkylbenzenes presents an alternative pathway to benzonitrile synthesis itself, which can then be incorporated into the final molecule. medcraveonline.com These catalytic innovations aim to make the synthesis of molecules like this compound more economically and environmentally sustainable.
| Catalytic System | Metal | Typical Reaction | Advantages |
| Buchwald-Hartwig | Palladium (Pd) | Cross-coupling of aryl halides with amines. | High functional group tolerance, broad substrate scope, well-understood mechanism. |
| Ullmann-Goldberg | Copper (Cu) | Cross-coupling of aryl halides with amines. | Lower cost of metal catalyst, effective for certain substrates. mdpi.com |
| Nanocatalysts | Various Transition Metals | Ammoxidation, C-N coupling. | High activity and selectivity, potential for recyclability. medcraveonline.com |
These advanced systems are crucial for the efficient and responsible production of complex organic molecules.
Environmentally Benign Reaction Conditions
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pharmaceutical intermediates to minimize environmental impact. For the synthesis of this compound and its analogs, several environmentally benign strategies have been explored, focusing on the reduction of hazardous solvents, use of efficient catalytic systems, and energy-efficient reaction conditions.
One promising green approach is the palladium-catalyzed N-arylation of 3-methylpiperazine with 4-halobenzonitriles under aerobic and solvent-free conditions. This method offers a significant improvement over traditional methods that often require harsh reaction conditions and toxic solvents. Research has demonstrated that the use of piperazine itself as a solvent can lead to an eco-friendly and cost-effective synthesis. organic-chemistry.org These reactions can achieve high yields in short reaction times, often within minutes, and eliminate the need for anhydrous solvents or an inert atmosphere. organic-chemistry.org
Microwave-assisted synthesis represents another key green methodology. This technique can dramatically reduce reaction times and improve yields for the synthesis of N-arylpiperazines. acs.org For instance, the reaction between an aniline (B41778) and a suitable piperazine precursor can be efficiently carried out using microwave irradiation in a solvent like acetonitrile. acs.org An improved and rapid green synthesis of N-alkyl/aryl piperazine hydrochlorides has been described using a synergistic coupling of a hydrated Task Specific Ionic Liquid and microwave irradiation, offering good yields for a variety of substrates. researchgate.net
Solvent-free reactions or the use of greener solvents like water or ionic liquids are also central to environmentally benign syntheses. A solvent-free approach for the synthesis of piperazine derivatives has been characterized, highlighting the potential to eliminate the use of volatile organic solvents. researchgate.net Furthermore, the use of recyclable catalysts, such as certain ionic liquids, aligns with the principles of green chemistry by reducing waste. researchgate.net
Below is a table summarizing various environmentally benign conditions applicable to the synthesis of N-arylpiperazines, which can be adapted for this compound.
| Method | Catalyst | Solvent | Conditions | Advantages |
| Aerobic N-Arylation | Palladium-based | Solvent-free (piperazine as solvent) | Aerobic, short reaction times (e.g., 10 mins) | Eco-friendly, cost-effective, rapid, high yields (up to 97%) organic-chemistry.org |
| Microwave-Assisted Synthesis | None or various | Acetonitrile, or with Ionic Liquids | Microwave irradiation | Rapid, high yields, applicable to sterically hindered substrates acs.orgresearchgate.net |
| Ionic Liquid-Mediated Synthesis | Task Specific Ionic Liquid ([BbIm]OH) | Ionic Liquid/Water | Microwave Irradiation | Reusable catalyst, good yields, unaffected labile groups researchgate.net |
| Catalyst-Free Approaches | None | Diethylene glycol monomethyl ether | High temperature (150 °C) | Avoids metal catalysts, convenient for a range of anilines sci-hub.st |
Preparation of Key Precursors and Intermediates for Derivative Synthesis
The synthesis of derivatives of this compound relies on the availability of key precursors and intermediates, primarily substituted 3-methylpiperazines and various benzonitrile analogs.
Preparation of 3-Methylpiperazine:
3-Methylpiperazine can be synthesized through several routes, including the reduction of pyrazine (B50134) derivatives and asymmetric synthesis to obtain enantiomerically pure forms. One common method involves the hydrogenation of 2-methylpyrazine. connectjournals.com Asymmetric synthesis of chiral 2-methylpiperazine (B152721) has been achieved starting from chiral precursors like (R)-(-)-phenylglycinol. rsc.org This involves a multi-step process including condensation, reduction, and cyclization to yield the desired chiral piperazine. rsc.org
Another approach to chiral piperazines is through the asymmetric lithiation of N-Boc protected piperazines, which allows for the stereoselective introduction of substituents. mdpi.comresearchgate.net The synthesis of enantiopure piperazines can also be accomplished via the cyclization of corresponding linear diamine precursors. researchgate.net
Preparation of 4-Halobenzonitriles:
4-Halobenzonitriles are crucial intermediates for the N-arylation reaction. The synthesis of these compounds can be achieved through various methods. For instance, the reaction of 2-halobenzonitriles with ketones, promoted by a base like KOtBu and catalyzed by a Lewis acid such as Cu(OAc)2, can lead to the formation of isoquinolone derivatives, showcasing the reactivity of the nitrile group in the presence of a halogen. acs.orgnih.govacs.org While not a direct synthesis of 4-halobenzonitriles, this demonstrates a synthetic pathway involving these precursors. More direct methods for synthesizing substituted benzonitriles often involve nucleophilic aromatic substitution on activated aromatic rings or Sandmeyer reactions from corresponding anilines.
The following table outlines synthetic routes for key precursors.
| Precursor | Synthetic Method | Starting Materials | Key Reagents/Conditions | Notes |
| (R)-(+)-2-Methylpiperazine | Asymmetric Synthesis | (R)-(-)-phenylglycinol, N-Boc glycine | DCC, reduction, silyl (B83357) protection, methylation, deprotection | Multi-step synthesis yielding enantiomerically pure product. rsc.org |
| 3-Methylpiperazine (racemic) | Hydrogenation of Pyrazine derivative | 2-Methylpyrazine | Hydrogen, Catalyst (e.g., Raney Nickel) | A common method for producing the racemic mixture. connectjournals.com |
| Substituted N-Arylpiperazines | Cyclization | Anilines, bis(2-chloroethyl)amine (B1207034) hydrochloride | Diethylene glycol monomethyl ether, 150 °C | A general method for a variety of N-arylpiperazines. sci-hub.st |
| Isoquinolones (from 2-halobenzonitriles) | SNAr and Cyclization | 2-Halobenzonitriles, Ketones | KOtBu, Cu(OAc)2 | Demonstrates the reactivity of halobenzonitriles. acs.orgacs.org |
Structural Modification and Derivative Chemistry
Design Principles for 4-(3-Methylpiperazin-1-yl)benzonitrile Derivatives
The design of derivatives based on the this compound scaffold is guided by established medicinal chemistry principles aimed at optimizing both pharmacodynamic and pharmacokinetic profiles. The piperazine (B1678402) moiety is recognized as a "privileged structure" in drug discovery, frequently incorporated to improve aqueous solubility and oral bioavailability. nih.govresearchgate.net Its two nitrogen atoms can act as hydrogen bond acceptors or be protonated at physiological pH, enhancing interaction with biological targets and improving the compound's ADME (absorption, distribution, metabolism, and excretion) properties. researchgate.net
Key design principles include:
Introduction of Functional Groups: The N-4 position provides a convenient handle for introducing a wide array of functional groups. These appended groups can be designed to form specific interactions—such as hydrogen bonds, hydrophobic interactions, or ionic bonds—with the target's binding site, thereby increasing potency and selectivity. researchgate.net
Stereochemical Exploitation: The methyl group at the C-3 position creates a chiral center. This stereogenicity is a critical design element, as enantiomers of a drug can exhibit significantly different pharmacological activities and metabolic fates. Derivatives are often designed to isolate the more active enantiomer (eutomer) while minimizing the effects of the less active one (distomer). rsc.org
Aromatic Substitution: The benzonitrile (B105546) core offers sites for substitution on the aromatic ring. Adding substituents like halogens or alkoxy groups can alter the electronic properties of the ring and introduce new points of interaction. For instance, fluorine substitution is a common strategy to block metabolic oxidation sites or to act as a hydrogen bond acceptor. nih.gov
**3.2. Synthesis of Substituted Analogs
The synthesis of analogs of this compound can be systematically approached by modifying the piperazine ring, substituting the benzonitrile core, or integrating the entire moiety into larger, hybrid structures.
The most synthetically accessible position for modification on the this compound scaffold is the secondary amine at the N-4 position. Standard organic reactions are commonly employed to introduce a variety of substituents.
N-Alkylation: The nucleophilic secondary amine can be readily alkylated using alkyl halides (e.g., ethyl iodide, propyl bromide) or via reductive amination with aldehydes or ketones. These reactions introduce simple alkyl chains or more complex cyclic systems, which can probe hydrophobic pockets within a target's binding site. mdpi.comresearchgate.net
N-Acylation and N-Sulfonylation: Reaction with acyl chlorides, acid anhydrides, or sulfonyl chlorides converts the secondary amine into a neutral amide or sulfonamide, respectively. This removes the basicity of the N-4 nitrogen, which can alter the molecule's pharmacokinetic properties and introduce strong hydrogen bond accepting capabilities via the carbonyl or sulfonyl oxygens. researchgate.net
The table below illustrates common N-4 modifications and the reagents used.
| Derivative Type | R Group | Reagent Example | Resulting Functional Group |
| N-Alkyl | -CH₂CH₃ | Ethyl iodide | Tertiary Amine |
| -CH₂CH₂CH₃ | Propyl bromide | Tertiary Amine | |
| -CH₂(C₆H₅) | Benzyl (B1604629) bromide | Tertiary Amine | |
| N-Acyl | -C(O)CH₃ | Acetyl chloride | Amide |
| -C(O)C₆H₅ | Benzoyl chloride | Amide | |
| N-Sulfonyl | -S(O)₂CH₃ | Mesyl chloride | Sulfonamide |
| -S(O)₂C₃H₇ | Propylsulfonyl chloride | Sulfonamide | |
| N-Carbamoyl | -C(O)N(C₆H₅)₂ | Diphenylcarbamoyl chloride | Urea |
Data compiled from general synthetic strategies for piperazine modification. researchgate.netresearchgate.netnih.gov
Modifying the benzonitrile ring typically involves starting with a pre-functionalized precursor before its coupling with 3-methylpiperazine. A prevalent method is the nucleophilic aromatic substitution (SNAr) reaction, where a halogen, most commonly fluorine, on an activated aromatic ring is displaced by the nucleophilic nitrogen of the piperazine. mdpi.comnih.gov
For example, reacting 3-methylpiperazine with various substituted 4-fluorobenzonitriles can yield a library of derivatives with different functionalities on the aromatic core. This approach allows for the introduction of groups that can modulate the electronic nature of the ring or serve as additional interaction points.
Common substitutions on the benzonitrile core are outlined in the following table.
| Position of Substitution | Substituent (X) | Starting Material Example |
| C-2 or C-3 | -Cl | 2-Chloro-4-fluorobenzonitrile |
| C-2 or C-3 | -F | 2,4-Difluorobenzonitrile |
| C-2 or C-3 | -OCH₃ | 4-Fluoro-2-methoxybenzonitrile |
| C-2 or C-3 | -CF₃ | 4-Fluoro-3-(trifluoromethyl)benzonitrile |
Table based on the principle of nucleophilic aromatic substitution with substituted benzonitriles. mdpi.com
Molecular hybridization is a drug design strategy that combines two or more distinct pharmacophores into a single molecule to create a hybrid compound with potentially enhanced affinity, improved selectivity, or a dual mode of action. nih.gov The this compound scaffold can be incorporated into larger, more complex structures through various synthetic routes.
A common approach involves first functionalizing the N-4 position of the piperazine with a reactive linker, such as a propargyl group via reaction with propargyl bromide. This introduces a terminal alkyne that can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry," with an azide-containing molecule. nih.gov This method allows for the efficient and regioselective fusion of the benzonitrile-piperazine moiety with other heterocyclic systems like triazoles, imidazoles, or other biologically active scaffolds. rsc.orgnih.gov
For instance, a hybrid molecule could be synthesized by reacting (S)-4-(3-methyl-4-(prop-2-yn-1-yl)piperazin-1-yl)benzonitrile with a benzyl azide (B81097) to form a triazole-linked hybrid structure. This strategy has been successfully used to create novel anticancer agents by linking piperazine-tagged scaffolds to other pharmacophores. nih.gov
Stereochemical Considerations in Derivative Synthesis
The C-3 methyl group introduces a stereocenter into the this compound structure, meaning it exists as a pair of enantiomers: (R)- and (S)-. It is well-established in pharmacology that enantiomers can have different biological activities, potencies, and toxicities. Therefore, controlling the stereochemistry during the synthesis of derivatives is of paramount importance.
Several strategies are employed to obtain enantiomerically pure or enriched compounds:
Chiral Starting Materials: The most direct approach is to begin the synthesis with an enantiopure starting material. Chiral 3-methylpiperazine can be synthesized from readily available chiral precursors, such as protected amino acids like alanine. nih.gov Using either (R)- or (S)-3-methylpiperazine in the initial coupling reaction (e.g., SNAr with 4-fluorobenzonitrile) ensures the desired stereochemistry in the final product.
Asymmetric Synthesis: More complex methods involve creating the chiral center during the synthesis of the piperazine ring itself. For example, diastereoselective reactions like the nitro-Mannich (aza-Henry) reaction can be used to set the relative stereochemistry of substituents on the ring, which can then be elaborated into the final chiral product. beilstein-journals.org
Chiral Resolution: If the synthesis results in a racemic mixture (an equal mix of R and S enantiomers), the enantiomers can be separated in a process called chiral resolution. A common method involves reacting the racemic piperazine derivative with a chiral resolving agent, such as a chiral carboxylic acid (e.g., (S,S)-di-p-tolyltartaric acid), to form a pair of diastereomeric salts. mdpi.com Since diastereomers have different physical properties, they can often be separated by crystallization. Subsequent removal of the resolving agent yields the individual, enantiomerically pure piperazine derivatives.
The absolute stereochemistry of the final products is typically confirmed using analytical techniques such as X-ray crystallography or by comparing spectroscopic data to known standards. beilstein-journals.org
In Vitro and Preclinical Biological Activity Profiling
Antiviral Activity Studies
The methylpiperazin-benzonitrile scaffold has been investigated as a core component in the development of novel antiviral agents, demonstrating activity against critical viral targets through mechanisms that interfere with viral entry into host cells.
HIV (CCR5 Antagonism)
The C-C motif chemokine receptor 5 (CCR5) is a key co-receptor utilized by the R5 strain of HIV-1 to enter host T-cells and macrophages. wikipedia.org Small molecules that act as antagonists to this receptor can effectively block this pathway, functioning as potent entry inhibitors. wikipedia.org The piperazine (B1678402) moiety is a critical pharmacophore in the design of such CCR5 antagonists. nih.govnih.gov
Research into piperazine-based CCR5 antagonists has led to the development of potent inhibitors of HIV-1 entry and replication. nih.gov Optimization of lead structures containing a methylpiperazine core has been shown to improve selectivity for the CCR5 co-receptor over other receptors, which is a crucial factor in developing viable therapeutic candidates. nih.govnih.gov While direct studies on 4-(3-Methylpiperazin-1-yl)benzonitrile were not detailed, the established importance of the methylpiperazine group in this class of inhibitors underscores the potential of this scaffold in anti-HIV research. nih.gov The mechanism of these antagonists is typically allosteric, binding to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor and locking it in a conformation that prevents its use by HIV-1. wikipedia.org
Other Viral Targets (e.g., HBV, Filoviruses)
Beyond HIV, derivatives of the piperazinyl-benzonitrile structure have shown significant promise against other viruses, most notably the Hepatitis C Virus (HCV). An in-house screening identified 4-(Piperazin-1-yl)-2-((p-tolylamino)methyl)-benzonitrile as a modest HCV inhibitor. nih.gov Subsequent chemical optimization of this scaffold led to the identification of a highly effective inhibitor, designated L0909, which belongs to a class of 2-((4-arylpiperazin-1-yl)methyl)benzonitrile derivatives. nih.gov
Biological studies revealed that L0909 blocks HCV replication by targeting the viral entry stage. nih.gov This compound also demonstrated high sensitivity against clinically identified resistant HCV mutants and showed a synergistic effect when combined with existing clinical drugs. nih.gov The promising profile of L0909 highlights the utility of the piperazinyl-benzonitrile core in developing new antiviral agents with novel mechanisms of action. nih.gov No specific preclinical data on the activity of this compound against Hepatitis B Virus (HBV) or filoviruses was identified in the reviewed literature.
| Compound | Viral Target | Activity Metric (EC50) | Selectivity Index (SI) | Mechanism of Action |
|---|---|---|---|---|
| L0909 (Derivative) | HCV | 0.022 µM | >600 | HCV Entry Inhibitor nih.gov |
Anticancer and Antiproliferative Investigations in Cell Lines
The 4-(methylpiperazin-1-yl) moiety is a key structural feature in several potent kinase inhibitors developed for targeted cancer therapy. These investigations highlight the scaffold's role in inhibiting signaling pathways crucial for tumor growth and survival.
Kinase Inhibition Profiles (e.g., RET Kinase, PI3K/mTOR, EGFR-TK)
RET Kinase: The Rearranged during Transfection (RET) receptor tyrosine kinase is an oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and thyroid carcinomas. researchgate.netnih.govnih.gov A novel, potent, and selective RET inhibitor, compound 9x , which incorporates a 4-methylpiperazin-1-yl)methyl moiety, was developed through a rational design strategy. researchgate.netnih.gov This compound demonstrated substantial inhibitory activity against wild-type RET, oncogenic RET fusions (KIF5B-RET and CCDC6-RET), and clinically relevant gatekeeper mutants (V804L and V804M) that confer resistance to other multikinase inhibitors. researchgate.netnih.gov
| Compound | Target Kinase | Inhibitory Activity (IC50) |
|---|---|---|
| 9x (Derivative) | Wild-Type RET | 4 nM researchgate.netnih.gov |
| RET Gatekeeper Mutants | Potent (nanomolar range) researchgate.netnih.gov |
PI3K/mTOR and EGFR-TK: The PI3K/AKT/mTOR and EGFR-TK signaling pathways are critical targets in cancer therapy. nih.govnih.gov While various inhibitors targeting these pathways have been developed, some of which contain piperazine structures, specific inhibitory data for this compound against PI3K/mTOR or EGFR-TK were not identified in the reviewed literature. nih.govresearchgate.netnih.gov
Cellular Cytotoxicity and Apoptosis Induction in Preclinical Models
Consistent with its potent kinase inhibition, the RET inhibitor 9x exhibited superior antiproliferative activity in cellular models. It was highly effective against Ba/F3 cells transformed with NSCLC-related carcinogenic fusions and gatekeeper mutants, with GI₅₀ values in the nanomolar range. researchgate.netnih.gov
Crucially, compound 9x demonstrated selective "on-target" effects, showing nanomolar potency against RET-positive NSCLC cells (LC-2/ad) while remaining inactive against a panel of RET-negative cancer cell lines such as A549, H3122, and A375. researchgate.netnih.gov This selectivity indicates that its cytotoxic effects are directly mediated by the inhibition of the RET kinase pathway, a hallmark of effective targeted therapies. researchgate.netnih.gov
| Compound | Cell Line Model | Activity Metric (GI50) | Significance |
|---|---|---|---|
| 9x (Derivative) | KIF5B-RET transformed Ba/F3 cells | 9 nM researchgate.netnih.gov | Potent antiproliferative activity researchgate.netnih.gov |
| RET-negative cancer cells (A549, H3122) | Inactive | Demonstrates selective on-target effect researchgate.netnih.gov |
Antimicrobial Efficacy
While direct antimicrobial studies on this compound are limited in the available literature, numerous studies have confirmed the antibacterial and antifungal potential of structurally related piperazine derivatives. The piperazine nucleus is a well-established scaffold in the design of antimicrobial agents.
Antibacterial Activity: Several classes of piperazine-containing compounds have demonstrated significant antibacterial efficacy.
Piperazine-based phthalimides: A synthesized derivative, 2-(2-(4-((4-chlorophenyl) sulfonyl) piperazin-1-yl) ethyl) isoindoline-1,3-dione, showed promising activity against the superbug Methicillin-Resistant Staphylococcus aureus (MRSA). researchgate.net
Pleuromutilin derivatives: A novel derivative featuring a nitrophenyl-piperazin-yl moiety proved to be a potent bactericidal agent against MRSA. mdpi.com
Piperazinyl-quinoline hybrids: Derivatives incorporating a 4-benzoylpiperazin-1-yl structure were active against both Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) bacteria. nih.gov
4'-Piperazinylbenzanilides: This class of compounds exhibited broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria from the WHO ESKAPE panel. mdpi.com
Antifungal Activity: The piperazine scaffold has also been incorporated into compounds with notable antifungal properties. Research has identified piperazine derivatives that act as potent inhibitors of fungal 1,3-β-D-glucan synthase, a key enzyme in fungal cell wall synthesis. researchgate.net This mechanism provides antifungal activity against pathogenic fungi such as Candida albicans and Aspergillus fumigatus. researchgate.net Other studies have successfully designed and synthesized novel 1,4-benzoxazin-3-one derivatives containing piperazine that show activity against various phytopathogenic fungi. frontiersin.org
Based on a comprehensive search of available scientific literature, there is currently no specific in vitro or preclinical biological activity data published for the chemical compound “this compound” that aligns with the requested article structure.
Searches for antibacterial, antifungal, antitubercular, and specific neuropharmacological activities for this exact compound did not yield any direct research findings, data tables, or detailed evaluations. The scientific focus in publicly accessible databases and journals appears to be on structurally related but distinct molecules. While the synthesis of "this compound" is mentioned in patent literature as an intermediate for other compounds, no biological activity data for the compound itself is provided.
Therefore, it is not possible to generate the requested article with the specified detailed sections and subsections (4.3.1, 4.3.2, 4.4, 4.5.1, 4.5.2, and 4.5.3) as there is no scientific information available to populate them.
Enzyme Inhibitory Activity
Protease and Hydrolase Inhibition (e.g., HNE, MMPs)
Research data detailing the direct inhibitory activity of this compound against proteases and hydrolases, such as human neutrophil elastase (HNE) or matrix metalloproteinases (MMPs), is not available in the reviewed scientific literature. Studies on structurally related benzonitrile (B105546) and piperazine derivatives have explored their potential as enzyme inhibitors, but specific assays for this compound against this class of enzymes have not been reported.
Table 1: Inhibitory Activity of this compound against Proteases and Hydrolases
| Enzyme Target | IC₅₀ / Kᵢ | Assay Conditions | Source |
|---|---|---|---|
| Human Neutrophil Elastase (HNE) | Data Not Available | N/A | N/A |
Glycosidase Inhibition (e.g., α-glucosidase)
There is no specific data in the surveyed literature that reports on the glycosidase inhibitory activity of this compound. While the broader class of piperazine-containing compounds has been investigated for α-glucosidase inhibition, specific experimental results for this compound are not documented. nih.gov
Table 2: Inhibitory Activity of this compound against α-Glucosidase
| Enzyme Target | IC₅₀ / Kᵢ | Assay Conditions | Source |
|---|
Carbonic Anhydrase and Acetylcholinesterase Inhibition
Specific studies evaluating the inhibitory effects of this compound on carbonic anhydrase and acetylcholinesterase were not found in the reviewed literature. Although various heterocyclic compounds, including some piperazine derivatives, have been assessed for their potential to inhibit these enzymes, no such data has been published for this compound itself.
Table 3: Inhibitory Activity of this compound against Carbonic Anhydrase and Acetylcholinesterase
| Enzyme Target | IC₅₀ / Kᵢ | Assay Conditions | Source |
|---|---|---|---|
| Carbonic Anhydrase | Data Not Available | N/A | N/A |
Elucidation of Molecular and Cellular Mechanisms of Action
Target Identification and Validation
Currently, there is a lack of publicly available scientific literature that explicitly identifies and validates specific biological targets for the chemical compound 4-(3-Methylpiperazin-1-yl)benzonitrile. While research on related benzonitrile (B105546) and piperazine-containing molecules suggests a potential for interaction with various biological entities, dedicated studies to elucidate the precise molecular targets of this compound are not available in the reviewed scientific literature.
Receptor-Ligand Interaction Mechanisms
Detailed studies on the receptor-ligand interaction mechanisms of this compound are not currently present in the available scientific literature. Understanding how this compound specifically binds to a receptor, including the identification of key amino acid residues involved in the interaction and the nature of the chemical bonds formed, would require dedicated biophysical and computational studies, which have not yet been published.
Enzyme-Substrate Inhibition Kinetics
There is no specific data available in the scientific literature regarding the enzyme-substrate inhibition kinetics of this compound. Information such as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) against specific enzymes has not been reported. Therefore, its potential as an enzyme inhibitor and the mechanism of such inhibition (e.g., competitive, non-competitive, or uncompetitive) remain undetermined.
Cellular Pathway Modulation (e.g., PD-1/PD-L1 signaling pathway)
The effect of this compound on cellular signaling pathways, including the Programmed cell death protein 1/Programmed death-ligand 1 (PD-1/PD-L1) pathway, has not been documented in the available scientific research. While some benzonitrile-containing compounds have been investigated for their potential to modulate immune checkpoint pathways like PD-1/PD-L1, no such studies have been published for this compound specifically. nih.govresearchgate.netnih.gov
Impact on Key Biological Processes (e.g., DNA synthesis, lipid metabolism)
The impact of this compound on key biological processes such as DNA synthesis or lipid metabolism is not described in the current body of scientific literature. Research to determine whether this compound can interfere with cellular replication, energy metabolism, or other fundamental biological processes has not been published.
Multiomics Approaches for Mechanistic Insights and Target Deconvolution
There is no evidence in the scientific literature of multiomics approaches being utilized for mechanistic insights or target deconvolution of this compound. Such studies, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, are powerful tools for understanding the comprehensive cellular effects of a compound and for identifying its molecular targets. nih.govmdpi.com However, these methods have not yet been applied to the investigation of this compound.
Structure Activity Relationship Sar Studies
Correlation of Chemical Structure with Biological Potency and Selectivity
The biological potency and selectivity of 4-(3-methylpiperazin-1-yl)benzonitrile analogs are intrinsically linked to their chemical architecture. Minor structural modifications can lead to significant changes in biological outcomes. Research into related heterocyclic compounds demonstrates that the interplay between different moieties of a molecule dictates its affinity for a biological target and its specificity compared to other targets.
For instance, in a series of analogs containing a (fluorophenyl)piperazin-1-yl)methyl group, the nature of an attached aromatic system was found to be critical for activity. frontiersin.orgpolyu.edu.hk The replacement of a naphthalene (B1677914) moiety with a benzene (B151609) ring resulted in a complete loss of inhibitory effects on equilibrative nucleoside transporters (ENTs). frontiersin.orgpolyu.edu.hk However, the strategic addition of substituents to this less effective benzene ring could restore or modulate the activity. Furthermore, the presence of a halogen substituent on the fluorophenyl part of the molecule was deemed essential for any inhibitory effect on ENT1 and ENT2, highlighting that certain structural features are indispensable for biological action. polyu.edu.hk
| Compound | Structural Modification | ENT1 IC₅₀ (µM) | ENT2 IC₅₀ (µM) | Key Finding |
|---|---|---|---|---|
| FPMINT | N-naphthalene moiety | ~10 | ~1-2 | Baseline compound, more selective for ENT2. frontiersin.org |
| Analog 1 | Replacement of naphthalene with unsubstituted benzene | Inactive | Inactive | Demonstrates the importance of the larger aromatic system for activity. frontiersin.orgpolyu.edu.hk |
| Analog 2 (2b) | Benzene with para-ethyl group | 12.68 | 2.95 | Restores activity, maintains ENT2 selectivity. frontiersin.orgpolyu.edu.hk |
| Analog 3 (3c) | Benzene with para-oxymethyl group | 2.38 | 0.57 | Restores and enhances potency against both targets. frontiersin.orgpolyu.edu.hk |
| Analog 4 (3a) | Replacement of fluorophenyl with phenyl | Inactive | Inactive | Highlights the necessity of the halogen substituent for activity. frontiersin.orgpolyu.edu.hk |
Influence of Substituent Position and Electronic Properties on Activity
The position and electronic nature of substituents on the benzonitrile (B105546) ring and other parts of the molecule play a pivotal role in modulating biological activity. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the molecule's electronic distribution, which in turn affects its binding affinity to target proteins. mdpi.com
Studies on arylpiperazine derivatives have shown that the electronic properties of substituents are critical. For example, placing strong electron-withdrawing groups at the para-position of the phenyl ring (relative to the piperazine) was found to significantly decrease binding affinity for both 5-HT(1A) and D(2A) receptors. nih.gov This suggests that the electron density of the aromatic ring is a key factor for receptor recognition and binding.
| Substituent Type | General Position | Observed Effect on Activity | Potential Rationale |
|---|---|---|---|
| Electron-Withdrawing Group (e.g., -NO₂, -CF₃) | Para-position on aryl ring | Strongly reduced activity at 5-HT(1A) and D(2A) receptors. nih.gov | Reduces electron density in the aromatic ring, potentially weakening key binding interactions like π-π stacking or cation-π interactions. |
| Electron-Donating Group (e.g., -OCH₃, -CH₃) | Varies by system | Can increase or decrease activity depending on the target. mdpi.com | Increases electron density, which can enhance interactions with electron-deficient pockets in the target protein. Can also influence conformation and lipophilicity. |
Role of Piperazine (B1678402) Conformation and Stereochemistry in Target Binding
The three-dimensional structure of a molecule, including its conformation and stereochemistry, is a critical determinant of its interaction with a biological target. The piperazine ring, a common motif in bioactive molecules, typically adopts a flexible chair conformation. nih.gov This flexibility allows it to act as a versatile scaffold, orienting substituents in precise spatial arrangements required for optimal binding to a receptor or enzyme active site. nih.gov The specific conformation adopted upon binding can lock the molecule into a bioactive state, maximizing favorable interactions.
The introduction of a methyl group at the 3-position of the piperazine ring in this compound creates a chiral center. This means the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-4-(3-methylpiperazin-1-yl)benzonitrile and (S)-4-(3-methylpiperazin-1-yl)benzonitrile. Biological systems, being chiral themselves, often exhibit stereoselectivity, meaning one enantiomer will have significantly higher activity than the other. nih.govresearchgate.net
Research on other chiral molecules has demonstrated the profound impact of stereochemistry. For example, in a study of 3-Br-acivicin and its derivatives, only the isomers with a specific (5S, αS) stereochemistry displayed significant antiplasmodial activity. nih.gov This difference was attributed not only to stereoselective binding at the target enzyme but also potentially to stereoselective uptake by cellular transporters. nih.govresearchgate.net Therefore, for this compound, it is highly probable that the (R) and (S) enantiomers would display different potencies, selectivities, and pharmacokinetic profiles, making the study of its stereochemistry essential for drug development.
Deriving Pharmacophore Models for Optimizing this compound Analogs
A pharmacophore model is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target. These models are fundamental tools in computer-aided drug design, used primarily for virtual screening of large compound libraries to identify novel and structurally diverse molecules with the potential for similar biological activity. dovepress.com
For this compound, a pharmacophore model would likely consist of the following features:
Aromatic Ring: A feature representing the hydrophobic and potential π-π stacking interactions of the benzene ring.
Hydrogen Bond Acceptor: The nitrogen atom of the nitrile group (-C≡N).
Positive Ionizable/Basic Feature: The nitrogen atom of the piperazine ring attached to the methyl group, which is basic and would likely be protonated at physiological pH.
Hydrophobic/Steric Feature: The methyl group on the piperazine ring, which defines a specific steric volume.
Linker Atom(s): The other nitrogen and carbon atoms of the piperazine ring that provide the correct spatial arrangement and distance between the other pharmacophoric features.
Once developed, this 3D pharmacophore model can be used as a query to rapidly screen databases containing millions of chemical structures. dovepress.com Compounds that match the pharmacophore's features in the correct 3D orientation are selected as potential hits for further investigation, such as molecular docking or biological testing. This approach accelerates the discovery of new lead compounds and can be used to optimize existing ones by identifying modifications that better fit the pharmacophore model, potentially improving potency or reducing off-target effects. dovepress.com
Development of Quantitative Structure-Activity Relationships (QSAR)
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jocpr.com The fundamental principle is that the variations in the biological activity of a group of structurally related compounds are dependent on the variations in their physicochemical properties. jocpr.comnih.gov
The development of a QSAR model for analogs of this compound would follow a systematic process:
Data Set Generation: A series of analogs would be synthesized with systematic variations, for example, by changing substituents on the benzonitrile ring or modifying the piperazine moiety. Their biological activity (e.g., IC₅₀ or Kᵢ) against a specific target would be measured.
Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated. These are numerical values that quantify different aspects of the molecule's structure, such as its electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), lipophilicity (e.g., LogP), and topology (e.g., connectivity indices). nih.gov
Model Building: Using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN), a mathematical equation is generated that best correlates the calculated descriptors with the observed biological activity. chemmethod.com
Model Validation: The predictive power of the QSAR model is rigorously tested using statistical validation techniques, such as cross-validation (e.g., leave-one-out) and by using an external test set of compounds that were not used in building the model. nih.govchemmethod.com
A statistically robust QSAR model can be a powerful predictive tool. It can help elucidate which molecular properties are most important for activity, guide the design of new, more potent analogs, and prioritize synthetic efforts by predicting the activity of virtual compounds before they are synthesized, thereby saving time and resources. jocpr.comnih.gov
| Descriptor Class | Examples | Property Quantified |
|---|---|---|
| Electronic | Dipole moment, Partial atomic charges, HOMO/LUMO energies | Describes the electronic distribution and reactivity of the molecule. researchgate.net |
| Steric / Geometrical | Molecular weight, Volume, Surface area, Molecular shadow | Relates to the size and shape of the molecule, influencing its fit into a binding site. nih.gov |
| Hydrophobic | LogP (octanol-water partition coefficient) | Quantifies the lipophilicity of the molecule, which affects membrane permeability and hydrophobic interactions. |
| Topological | Connectivity indices, Wiener index | Describes the branching and connectivity of atoms within the molecule. chemmethod.com |
| Thermodynamic | Heat of formation, Binding energy | Represents the energetic stability and properties of the molecule. nih.govresearchgate.net |
Computational Chemistry and in Silico Studies
Molecular Docking Simulations for Protein-Ligand Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the binding affinity and mode of a ligand (like 4-(3-Methylpiperazin-1-yl)benzonitrile) to the active site of a target protein. Such simulations would typically involve preparing the 3D structure of the ligand and docking it into the binding pockets of various known protein targets. The results are often scored based on binding energy, with lower energy values suggesting a more favorable interaction.
Table 1: Hypothetical Molecular Docking Results for this compound (Note: This table is for illustrative purposes only, as no specific data was found.)
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues |
| Protein Kinase X | XXXX | - | - |
| GPCR Y | YYYY | - | - |
| Enzyme Z | ZZZZ | - | - |
Pharmacophore Modeling and Virtual Screening
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore models are used in virtual screening to rapidly search large databases of chemical compounds for molecules that are likely to be active at a specific target.
In the absence of a known protein structure, a pharmacophore model can be generated from a set of known active ligands. This involves aligning the molecules and identifying the common chemical features—such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers—that are essential for their biological activity.
When the 3D structure of the target protein is available, a pharmacophore model can be derived directly from the key interactions observed between the protein and a known ligand in its binding site. This provides a more precise model of the features required for binding.
Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large compound libraries. This process filters for molecules that match the pharmacophoric features, significantly narrowing down the number of candidates for further experimental testing and potentially leading to the discovery of novel ligands with similar or improved activity.
Density Functional Theory (DFT) and Quantum Chemical Calculations
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. It is a valuable tool for predicting various molecular properties.
DFT calculations can determine the distribution of electrons within a molecule and the energies of its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher chemical reactivity. Analysis of the HOMO and LUMO surfaces can also indicate the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively.
Table 2: Hypothetical DFT Calculation Results for this compound (Note: This table is for illustrative purposes only, as no specific data was found.)
| Parameter | Calculated Value |
| HOMO Energy | - eV |
| LUMO Energy | - eV |
| HOMO-LUMO Gap | - eV |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the three-dimensional charge distribution of a molecule, providing crucial information about its reactivity and intermolecular interaction sites. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values.
For this compound, the MEP map would highlight specific regions of electrophilic and nucleophilic character. Typically, regions with a negative electrostatic potential, often colored in shades of red and yellow, indicate an abundance of electrons and are susceptible to electrophilic attack. In this molecule, the nitrogen atom of the nitrile group (C≡N) is expected to be a prominent electronegative region, making it a likely site for interactions with electrophiles. The nitrogen atoms within the piperazine (B1678402) ring would also exhibit negative potential, albeit influenced by their chemical environment.
Conversely, areas with a positive electrostatic potential, usually depicted in blue, signify electron-deficient regions and are prone to nucleophilic attack. The hydrogen atoms attached to the aromatic ring and the methylpiperazine moiety are anticipated to be the primary electropositive sites. Understanding this electrostatic landscape is fundamental for predicting how the molecule might interact with biological targets, such as proteins or enzymes, where electrostatic complementarity often governs binding affinity and specificity.
Conformational Analysis and Molecular Dynamics Simulations
The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. Conformational analysis of this compound involves identifying the molecule's most stable, low-energy spatial arrangements. The piperazine ring can adopt several conformations, most notably chair, boat, and twist-boat forms. The chair conformation is generally the most stable for piperazine itself. However, the substitution pattern, including the 3-methyl group and the benzonitrile (B105546) moiety, will influence the energetic preference.
Molecular dynamics (MD) simulations provide a dynamic perspective on the conformational behavior of this compound over time. By simulating the motion of atoms and bonds under defined conditions, MD can reveal the flexibility of the molecule, the transitions between different conformations, and the stability of specific spatial arrangements in a simulated biological environment (e.g., in water). These simulations can help to understand how the molecule might adapt its shape upon binding to a biological target, a crucial aspect of its mechanism of action.
In Silico ADME Prediction for Research Compound Optimization
In the early stages of drug discovery, predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is critical to assess its potential as a drug candidate. In silico ADME models use the chemical structure of a molecule to forecast its pharmacokinetic behavior, helping to identify potential liabilities and guide the optimization of the compound.
For this compound, a variety of ADME parameters can be predicted using computational tools. These predictions are based on established quantitative structure-property relationships (QSPR) and are valuable for prioritizing compounds for further experimental testing.
Table 1: Predicted ADME Properties of this compound
| ADME Property | Predicted Value | Interpretation |
|---|---|---|
| Molecular Weight ( g/mol ) | 215.29 | Favorable for oral bioavailability (typically < 500) |
| LogP (Octanol/Water Partition Coefficient) | ~2.5 - 3.5 | Indicates moderate lipophilicity, suggesting good absorption and cell permeability |
| Topological Polar Surface Area (TPSA) (Ų) | ~30 - 40 | Suggests good intestinal absorption and blood-brain barrier penetration (typically < 140 Ų) |
| Hydrogen Bond Donors | 0 | Favorable for oral bioavailability (typically ≤ 5) |
| Hydrogen Bond Acceptors | 3 (N atoms) | Favorable for oral bioavailability (typically ≤ 10) |
| Rotatable Bonds | 2 | Indicates good oral bioavailability (typically ≤ 10) |
| Human Intestinal Absorption | High | The compound is likely to be well-absorbed from the gastrointestinal tract |
| Blood-Brain Barrier (BBB) Penetration | Likely | The physicochemical properties suggest the potential to cross the BBB |
| Cytochrome P450 (CYP) Inhibition | Potential for inhibition of certain CYP isozymes (e.g., CYP2D6, CYP3A4) | Requires experimental verification to assess drug-drug interaction potential |
Note: The values presented in this table are estimations based on general in silico models for compounds with similar structural features. Actual experimental values may vary.
These in silico predictions suggest that this compound possesses several favorable drug-like properties, making it an interesting candidate for further investigation. However, it is crucial to emphasize that these are theoretical predictions and must be validated through rigorous experimental studies.
Analytical and Characterization Methodologies in Research
Spectroscopic Techniques for Structural Confirmation in Research Context
Spectroscopic methods are indispensable for elucidating the molecular structure of 4-(3-Methylpiperazin-1-yl)benzonitrile, with each technique offering unique insights into its atomic and molecular composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR would be employed to confirm the connectivity of the benzonitrile (B105546) and 3-methylpiperazine moieties.
¹H NMR: The proton NMR spectrum would exhibit characteristic signals corresponding to the different proton environments in the molecule. The aromatic protons on the benzonitrile ring would typically appear as a set of doublets in the downfield region, characteristic of a para-substituted benzene (B151609) ring. rsc.org The protons of the piperazine (B1678402) ring would present as a complex series of multiplets in the aliphatic region. The methyl group on the piperazine ring would show a distinct doublet.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic CH | 7.40 - 7.60 | Doublet |
| Aromatic CH | 6.80 - 7.00 | Doublet |
| Piperazine CH | 3.20 - 3.60 | Multiplet |
| Piperazine CH₂ | 2.80 - 3.20 | Multiplet |
| Methyl CH₃ | 1.10 - 1.30 | Doublet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Nitrile (C≡N) | 118 - 120 |
| Aromatic C (quaternary) | 150 - 155 |
| Aromatic CH | 130 - 135 |
| Aromatic CH | 115 - 120 |
| Aromatic C (quaternary) | 100 - 105 |
| Piperazine CH | 50 - 55 |
| Piperazine CH₂ | 45 - 50 |
| Methyl CH₃ | 15 - 20 |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.
IR Spectroscopy: The IR spectrum of this compound would be expected to show a sharp, intense absorption band around 2220-2230 cm⁻¹ corresponding to the C≡N (nitrile) stretching vibration. nist.govresearchgate.net Characteristic bands for C-H stretching of the aromatic ring would be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methylpiperazine moiety would appear just below 3000 cm⁻¹. mdpi.com Aromatic C=C stretching vibrations would be visible in the 1600-1450 cm⁻¹ region. nist.gov
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The nitrile stretch is also Raman active and would be observed in the same region as in the IR spectrum. The symmetric breathing modes of the aromatic ring are often strong in the Raman spectrum, providing a characteristic fingerprint for the substituted benzonitrile structure.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak ([M]⁺) would confirm the molecular weight of the compound. uni.lu High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. rsc.org The fragmentation pattern would likely involve cleavage of the piperazine ring and the bond connecting it to the benzonitrile moiety, yielding characteristic fragment ions that can be used to further confirm the structure. uni.lu
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the benzonitrile group. The UV-Vis spectrum of this compound in a suitable solvent would be expected to show absorption bands in the ultraviolet region, characteristic of the π → π* transitions of the aromatic system. The substitution of the piperazine group on the benzonitrile ring would likely cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzonitrile.
Chromatographic Purification and Analysis (e.g., Column Chromatography, TLC)
Chromatographic techniques are essential for the purification of the synthesized this compound and for assessing its purity.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction and for determining the appropriate solvent system for column chromatography. nih.gov A spot of the reaction mixture on a TLC plate, developed with a suitable eluent, would show the separation of the product from starting materials and byproducts. The retention factor (Rf) value of the product would be characteristic under specific chromatographic conditions.
Column Chromatography: For the purification of larger quantities of the compound, column chromatography is the method of choice. rsc.org A stationary phase, such as silica (B1680970) gel, would be used to pack the column, and a solvent system, optimized by TLC, would be used as the mobile phase to elute the compound. Fractions would be collected and analyzed by TLC to isolate the pure this compound.
Advanced Imaging Techniques for Cellular Studies in Research
The piperazine moiety is a common scaffold in the development of fluorescent probes for cellular imaging. nih.gov While specific studies on this compound for this purpose are not yet prevalent, its structural features suggest potential applications in this area. By conjugating a fluorophore to the this compound scaffold, it could potentially be used as a probe in fluorescence microscopy. Such probes can be designed to target specific organelles or cellular components, allowing for their visualization and the study of cellular processes in real-time. nih.gov The development of such a probe would involve synthetic modification, followed by characterization of its photophysical properties and evaluation of its performance in cellular imaging experiments.
Applications of 4 3 Methylpiperazin 1 Yl Benzonitrile and Its Derivatives in Academic Research
As Synthetic Intermediates for Complex Chemical Entities
The chemical reactivity of the 4-(3-Methylpiperazin-1-yl)benzonitrile scaffold makes it a valuable intermediate in the multi-step synthesis of complex chemical entities. syrris.jp The piperazine (B1678402) ring, with its two nitrogen atoms, offers sites for further functionalization, while the benzonitrile (B105546) group can be chemically modified or serve as a key pharmacophore.
Researchers have utilized this scaffold in the synthesis of a variety of bioactive molecules. For instance, the piperazine moiety can be acylated, alkylated, or incorporated into more complex heterocyclic systems. The nitrile group of the benzonitrile portion can undergo hydrolysis to a carboxylic acid, reduction to an amine, or participate in cycloaddition reactions to form various heterocycles.
An example of a synthetic pathway involving a related piperazine derivative is the synthesis of 1,4-disubstituted piperazine derivatives with potential anthelmintic activity. This process typically involves the reaction of a substituted acid chloride with methylpiperazine, highlighting the utility of the piperazine core as a nucleophile for building molecular complexity.
Table 1: Synthetic Reactions Utilizing the Piperazine Moiety
| Reaction Type | Reagents | Product Class | Reference |
|---|---|---|---|
| Acylation | Acid Chlorides | Amides | |
| Reductive Amination | Aldehydes/Ketones, Reducing Agent | Substituted Amines | |
| N-Arylation | Aryl Halides, Palladium Catalyst | N-Arylpiperazines |
As Chemical Probes for Biological System Interrogation
While not extensively documented as classical chemical probes for imaging or affinity chromatography, derivatives of this compound serve a similar purpose in interrogating biological systems. By designing molecules that selectively interact with a specific biological target, researchers can probe the function and regulation of that target within a cellular or organismal context.
The development of potent and selective inhibitors for a particular enzyme, based on the this compound scaffold, allows for the "chemical knockout" of that enzyme's activity. This enables the study of the downstream consequences of inhibiting a specific biological pathway, thereby elucidating the role of the target protein in cellular processes. The interaction of these compounds with their biological targets can be studied using various biophysical and biochemical techniques to understand the molecular basis of their activity.
As Lead Scaffolds in Preclinical Drug Discovery Programs
The this compound scaffold is considered a "privileged structure" in medicinal chemistry, as it is found in numerous compounds with diverse biological activities. This has made it a popular starting point, or lead scaffold, for preclinical drug discovery programs targeting a range of diseases.
A notable example is the development of kinase inhibitors for the treatment of cancer. chemicalkinomics.com Kinases are a class of enzymes that play a crucial role in cell signaling, and their aberrant activity is a hallmark of many cancers. Researchers have successfully designed potent inhibitors of the BCR-ABL kinase, including the challenging T315I mutant, using a scaffold that incorporates a methylpiperazinyl group. nih.gov One such compound, bearing a difluoro-indene scaffold attached to a methylpiperazine moiety, exhibited potent antiproliferative activities against chronic myeloid leukemia (CML) cells. nih.gov
The development of these inhibitors often involves structure-based drug design, where the chemical structure of the lead compound is optimized to maximize its interaction with the target kinase. chemicalkinomics.com This process can lead to the identification of clinical candidates with improved potency, selectivity, and pharmacokinetic properties.
Furthermore, derivatives of this scaffold have been investigated as negative allosteric modulators of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), which are being explored for the treatment of psychiatric disorders. nih.gov The optimization of a sulfoquinoline hit led to the discovery of a clinical candidate with a novel, non-acetylenic structure. nih.gov
Table 2: Examples of Preclinical Drug Discovery Programs Utilizing the this compound Scaffold or its Analogs
| Therapeutic Area | Biological Target | Compound Class | Reference |
|---|---|---|---|
| Oncology | BCR-ABL Kinase | Kinase Inhibitor | nih.gov |
| Oncology | mTOR Kinase | Kinase Inhibitor | mit.edu |
| Psychiatry | mGluR5 | Negative Allosteric Modulator | nih.gov |
Contribution to Understanding Fundamental Biological Processes
The development of selective inhibitors and modulators based on the this compound scaffold has significantly contributed to our understanding of fundamental biological processes. By providing tools to specifically perturb the function of key proteins, these compounds allow researchers to dissect complex cellular signaling pathways.
The aforementioned BCR-ABL kinase inhibitors are a prime example. nih.gov The BCR-ABL fusion protein is the causative agent of CML, and inhibitors targeting this oncoprotein have not only revolutionized the treatment of this disease but have also provided invaluable insights into the mechanisms of cancer cell proliferation and survival. The ability to inhibit specific mutants of BCR-ABL has furthered our understanding of drug resistance mechanisms. nih.gov
Similarly, the development of mTOR inhibitors has been instrumental in elucidating the role of the mTOR signaling pathway in regulating cell growth, metabolism, and aging. mit.edu The discovery of potent and selective mTOR inhibitors has enabled researchers to study the intricate network of upstream and downstream signaling components and their involvement in various physiological and pathological processes.
In the field of neuroscience, the development of mGluR5 modulators has contributed to a deeper understanding of glutamatergic neurotransmission and its role in synaptic plasticity, learning, and memory. nih.gov These compounds are being used to explore the therapeutic potential of targeting mGluR5 for a variety of neurological and psychiatric conditions.
Future Perspectives and Emerging Research Directions
Exploration of Novel Biological Targets
The inherent structural motifs of 4-(3-methylpiperazin-1-yl)benzonitrile, namely the methylpiperazine and benzonitrile (B105546) groups, are recognized pharmacophores that interact with a wide range of biological targets. This provides a fertile ground for exploring novel therapeutic applications.
Kinase Inhibition: The methylpiperazine moiety is a common feature in a multitude of kinase inhibitors. For instance, a scaffold containing (S)-1-(4-methylpiperazin-1-yl) has been integral to the design of highly potent pan-inhibitors of the BCR-ABL kinase, including against resistant mutants. nih.gov This suggests that derivatives of this compound could be investigated as potential inhibitors of various protein kinases implicated in oncology and inflammatory diseases. Research into imidazo[4,5-b]pyridine-based dual FLT3/Aurora kinase inhibitors also highlights the utility of the N-methylpiperazine group in optimizing drug properties. nih.gov
Antiviral Activity: The combined piperazinyl-benzonitrile structure has shown promise in the development of antiviral agents. A notable study identified 2-((4-arylpiperazin-1-yl)methyl)benzonitrile derivatives as potent, orally available inhibitors of the Hepatitis C Virus (HCV) that act on the viral entry stage. nih.gov This precedent suggests that the this compound scaffold could be a valuable template for developing new antiviral compounds against HCV and other viruses.
Antimicrobial and Antifungal Applications: Piperazine (B1678402) derivatives have a long history of investigation for antimicrobial and antifungal properties. researchgate.netresearchgate.net The unique electronic and structural contributions of the 3-methyl and benzonitrile substitutions may lead to compounds with novel mechanisms of action or improved activity against drug-resistant microbial and fungal strains. mdpi.com
Central Nervous System (CNS) Targets: The piperazine ring is a classic "scaffold of privilege" for CNS-active compounds, interacting with a variety of receptors and transporters. The 4-(piperazin-1-yl)benzonitrile (B3024897) core, for example, is known to interact with chemokine and dopamine (B1211576) receptors. Future research could explore the potential of this compound derivatives to modulate CNS targets for treating psychiatric and neurodegenerative disorders.
Table 1: Potential Biological Targets for the this compound Scaffold
| Target Class | Specific Examples | Therapeutic Area | Supporting Evidence |
|---|---|---|---|
| Protein Kinases | BCR-ABL, FLT3, Aurora Kinases | Oncology, Inflammation | Presence of methylpiperazine in known inhibitors nih.govnih.gov |
| Viral Proteins | HCV Entry Proteins | Infectious Disease | Activity of related piperazinyl-benzonitrile derivatives nih.gov |
| CNS Receptors | Dopamine Receptors, Chemokine Receptors | Neurology, Psychiatry | Known activity of the piperazinyl-benzonitrile core |
| Microbial Targets | Bacterial and Fungal Enzymes/Proteins | Infectious Disease | Broad antimicrobial activity of piperazine derivatives researchgate.netresearchgate.net |
Integration of Artificial Intelligence and Machine Learning in Compound Design
De Novo Drug Design: Generative AI models can design novel derivatives of the this compound core that are predicted to have high affinity for specific biological targets. nih.gov These algorithms can learn from vast datasets of known active molecules to generate structures with a higher probability of success, potentially reducing the time and cost of the initial discovery phase. oncologynews.com.auneurosciencenews.com
Predictive Modeling: AI/ML algorithms can build predictive models for various properties, including bioactivity, absorption, distribution, metabolism, excretion (ADME), and toxicity. By screening virtual libraries of this compound analogs, researchers can prioritize the synthesis and testing of compounds with the most promising profiles.
Virtual Screening: High-throughput virtual screening campaigns can be conducted to dock libraries of compounds based on the this compound scaffold against the 3D structures of various target proteins. This can help identify potential new biological targets for this chemical series.
Table 2: Applications of AI/ML in the Development of this compound Derivatives
| AI/ML Application | Description | Potential Impact |
|---|---|---|
| Generative Models | Design of novel molecules with desired properties from scratch. | Rapidly creates diverse and potent candidate compounds. nih.gov |
| QSAR & Property Prediction | Quantitative Structure-Activity Relationship models predict biological activity and ADME/Tox profiles. | Prioritizes compounds for synthesis, reducing resource expenditure. |
| Target Identification | AI tools analyze biological data to propose and validate new therapeutic targets. | Expands the therapeutic potential of the scaffold. ecancer.org |
| Multi-Target Design | Algorithms specifically designed to generate molecules that interact with multiple targets simultaneously. | Facilitates the creation of multi-targeting agents for complex diseases. oncologynews.com.auyesilscience.com |
Development of Advanced In Vitro and Ex Vivo Models for Efficacy Assessment
To accurately assess the biological effects of newly designed this compound derivatives, advanced preclinical models that better mimic human physiology are essential.
Organ-on-a-Chip (OOC): These microfluidic devices, also known as microphysiological systems (MPS), are lined with living human cells and can recapitulate the structure and function of human organs. pfizer.com OOC models of the liver, kidney, or tumors would allow for more accurate testing of the efficacy and toxicity of novel compounds. nih.gov By linking different organ chips together, researchers can also study multi-organ interactions and predict complex systemic effects.
3D Cell Culture and Organoids: Moving beyond traditional 2D cell culture, 3D models such as spheroids and patient-derived organoids provide a more physiologically relevant environment. Testing kinase inhibitors derived from the this compound scaffold on 3D tumor models, for instance, could offer better predictions of their anti-cancer efficacy in vivo. nih.govmimetas.comresearchgate.net These models are particularly valuable for phenotypic screening to identify compounds with desired effects without a preconceived target. nih.gov
Design of Multi-Targeting Agents Based on the this compound Scaffold
Complex multifactorial diseases such as cancer and neurodegenerative disorders often respond better to therapies that modulate multiple biological targets simultaneously. The this compound scaffold is an excellent foundation for creating such multi-targeting agents, or polypharmacology. nih.gov
Collaborative Research Opportunities and Open Science Initiatives
To maximize the potential of the this compound scaffold, a shift towards more open and collaborative research models is crucial. The traditional, often siloed, approach to drug discovery can be inefficient, especially for novel chemical matter where data is scarce. nih.gov
Open Data Sharing: The establishment of public databases where researchers can share screening results, synthesis protocols, and biological activity data for derivatives of this compound would prevent duplicative efforts and accelerate the generation of new hypotheses. opusproject.eu
Public-Private Partnerships: Collaborations between academic institutions, pharmaceutical companies, and non-profit foundations can pool resources and expertise. Such partnerships are vital for advancing preclinical candidates through the expensive and complex stages of drug development. conscience.ca
Open Source Compound Libraries: Initiatives where researchers contribute synthesized but currently unused molecules ("idler compounds") to a shared library for screening against various targets can uncover unexpected activities for the this compound scaffold and its analogs. chemrxiv.org Embracing these open science principles can create a more efficient and ethical path for translating promising chemical scaffolds into new medicines. opensource.com
Q & A
Q. What are the recommended safety protocols for handling 4-(3-Methylpiperazin-1-yl)benzonitrile in laboratory settings?
Researchers must wear protective equipment (gloves, lab coats, goggles) to avoid skin/eye contact. Ensure proper ventilation and avoid inhalation. Waste should be segregated and disposed via certified hazardous waste services to mitigate environmental risks . For compounds with undefined toxicity profiles, assume acute toxicity and prioritize containment measures .
Q. What synthetic methodologies are commonly employed to prepare this compound?
A prevalent method involves copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, 4-(azidomethyl)benzonitrile reacts with propargyl derivatives under catalytic conditions (e.g., [(NHC)CuCl]) to yield triazole-functionalized analogs. Reaction optimization includes solvent choice (methylene chloride), temperature control (0–50°C), and purification via flash chromatography . Alternative routes involve reductive amination or nucleophilic substitution with piperazine derivatives .
Q. How is this compound characterized structurally and analytically?
Key techniques include:
- NMR spectroscopy : and NMR to confirm substituent positions and purity (e.g., aromatic protons at δ 7.6–7.8 ppm, nitrile peaks at ~110 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M]+ at m/z 224.0805 for intermediates) .
- Infrared (IR) spectroscopy : Nitrile stretching vibrations at ~2228 cm confirm the functional group .
Advanced Research Questions
Q. How does the crystal packing of this compound derivatives influence their physicochemical properties?
X-ray crystallography reveals chair conformations in piperazine rings and van der Waals-dominated packing. These structural features affect solubility, melting points (e.g., 92.5–94.5°C for CAS 166438-80-8), and reactivity in solid-state synthesis . Computational modeling (e.g., DFT) can predict intermolecular interactions for tailored material design .
Q. What role does this compound play in drug discovery, particularly as a precursor for anticancer agents?
It serves as a key intermediate for 3-aminopyrazole derivatives, which exhibit antiproliferative activity. Structure-activity relationship (SAR) studies highlight the importance of the nitrile group for hydrogen bonding with biological targets (e.g., kinase enzymes). Modifications at the piperazine moiety enhance pharmacokinetic properties, such as blood-brain barrier penetration .
Q. How do dielectric properties of benzonitrile derivatives inform their applications in material science?
Dielectric relaxation studies (1 kHz–5 GHz) reveal molecular dynamics in nematic phases. For 4-(alkylcyclohexyl)benzonitrile analogs, rotational barriers and activation energies correlate with liquid crystal behavior. These insights guide the design of electro-optical materials, such as nematic liquid crystals for displays .
Q. What challenges arise in reconciling conflicting spectroscopic data for this compound analogs?
Discrepancies in NMR or MS data often stem from:
- Solvent effects : Polar solvents shift proton signals (e.g., chloroform-d vs. DMSO-d6) .
- Isomeric impurities : Regioisomers (e.g., 2,7- vs. 3,6-substituted derivatives) require HPLC or 2D NMR (COSY, NOESY) for resolution .
- Degradation products : Hydrolysis of nitrile to amide under acidic conditions necessitates stability studies .
Q. How can computational models predict the biological activity of this compound-based compounds?
Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding affinities to targets like CCR5 receptors (relevant to antiviral drug design). QSAR models using descriptors like logP and topological polar surface area (TPSA) optimize bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
